molecular formula C8H18N2 B13901049 4-Ethyl-4-methylpiperidin-1-amine

4-Ethyl-4-methylpiperidin-1-amine

Cat. No.: B13901049
M. Wt: 142.24 g/mol
InChI Key: QKTLECUCXRSDHE-UHFFFAOYSA-N
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Description

4-Ethyl-4-methylpiperidin-1-amine is a derivative of piperidine, a six-membered heterocyclic compound containing one nitrogen atom. Piperidine derivatives are significant in medicinal chemistry due to their presence in various pharmaceuticals and natural products . The compound’s structure includes an ethyl and a methyl group attached to the piperidine ring, which can influence its chemical properties and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Ethyl-4-methylpiperidin-1-amine typically involves the cyclization of appropriate precursors. One common method is the reaction of primary amines with diols, catalyzed by a Cp*Ir complex, which yields cyclic amines in good to excellent yields . Another method involves the chlorination of amino alcohols using thionyl chloride (SOCl2), followed by cyclization .

Industrial Production Methods

Industrial production of piperidine derivatives often employs continuous flow reactions for efficiency and scalability. For example, the reaction of N-(tert-butylsulfinyl)-bromoimine with Grignard reagents in a continuous flow setup can produce various substituted piperidines with high diastereoselectivity .

Chemical Reactions Analysis

Types of Reactions

4-Ethyl-4-methylpiperidin-1-amine can undergo several types of chemical reactions, including:

    Oxidation: Conversion to corresponding N-oxides.

    Reduction: Reduction of imine intermediates to amines.

    Substitution: Nucleophilic substitution reactions with alkyl halides.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Alkyl halides like methyl iodide (CH3I) under basic conditions.

Major Products

    Oxidation: N-oxides.

    Reduction: Secondary or tertiary amines.

    Substitution: Alkylated piperidine derivatives.

Scientific Research Applications

4-Ethyl-4-methylpiperidin-1-amine has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Ethyl-4-methylpiperidin-1-amine involves its interaction with specific molecular targets. For instance, it may act as a ligand for certain receptors, modulating their activity. The exact pathways and targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Properties

Molecular Formula

C8H18N2

Molecular Weight

142.24 g/mol

IUPAC Name

4-ethyl-4-methylpiperidin-1-amine

InChI

InChI=1S/C8H18N2/c1-3-8(2)4-6-10(9)7-5-8/h3-7,9H2,1-2H3

InChI Key

QKTLECUCXRSDHE-UHFFFAOYSA-N

Canonical SMILES

CCC1(CCN(CC1)N)C

Origin of Product

United States

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